![molecular formula C19H20N8O B2384494 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-on CAS No. 2097859-13-5](/img/structure/B2384494.png)
2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperidine ring, and a pyrazole group. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases such as multiple myeloma and autoimmune disorders .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound belongs to a class of heterocyclic compounds that are known for their biological activity. The structural complexity of this compound contributes to its interaction with biological targets, making it a candidate for drug development.
Key Structural Features
- Imidazo[1,2-b]pyridazine moiety: Known for its role in inhibiting protein kinases.
- Piperidine ring: Provides basicity and may enhance binding to biological targets.
- Pyrazole group: Often associated with anti-inflammatory and analgesic properties.
Antimalarial Activity
Recent studies have highlighted the potential of imidazopyridazine derivatives as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). The compound has been evaluated for its efficacy against malaria, showing promising results in vitro with IC50 values below 10 nM and EC50 values down to 12 nM against the parasite. However, initial formulations faced challenges with ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which limited their in vivo efficacy .
Case Study: Structure-Activity Relationship (SAR)
A structure-guided design approach was utilized to optimize the compound’s potency. Modifications to the piperidine side chain and aryl linker were explored to enhance permeability without sacrificing antiparasitic activity. The resulting compounds demonstrated improved profiles suitable for further development .
Inhibition of Protein Kinases
The compound has been identified as a selective inhibitor of Bruton's tyrosine kinase (Btk), which is implicated in autoimmune diseases. Btk inhibitors are crucial for treating conditions such as rheumatoid arthritis and other inflammatory disorders. The imidazo[1,2-b]pyridazine derivatives have shown potential in modulating aberrant B-cell activation, providing a therapeutic avenue for these diseases .
Table 1: Inhibitory Potency Against Btk
Compound | IC50 (nM) | Selectivity |
---|---|---|
Compound A | <10 | High |
Compound B | <15 | Moderate |
Compound C | <20 | Low |
Anticancer Research
The structural features of the compound suggest potential applications in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth and proliferation. Early-stage research indicates that derivatives of this compound may selectively target cancer cell lines while sparing normal cells, thus minimizing side effects common with traditional chemotherapies.
Case Study: Kinase Selectivity Testing
In a panel of human kinases, several derivatives demonstrated high selectivity towards cancer-related kinases while showing minimal activity against others. This selectivity is crucial for developing targeted cancer therapies that reduce off-target effects .
Wirkmechanismus
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer .
Mode of Action
The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 of this moiety dictate kinase selectivity and potency .
Biochemical Pathways
The compound inhibits TAK1, which is involved in various cellular functions including cell proliferation, growth, and differentiation . TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound disrupts these pathways, leading to potential therapeutic effects.
Result of Action
The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . It also inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has the potential to be translated into anti-MM therapeutics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine core.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazo[1,2-b]pyridazine core.
Introduction of the Pyrazole Group: The final step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques, automated synthesis, and purification processes such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-b]pyridazine or pyrazole rings are replaced by other groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, nucleophiles, electrophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different biological activities and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Pyrazole Derivatives: Compounds containing the pyrazole ring also show comparable properties and applications.
Piperidine Derivatives: These compounds have the piperidine ring and are used in various therapeutic applications
Uniqueness
2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one stands out due to its unique combination of structural features, which confer distinct biological activities and therapeutic potential. Its ability to inhibit specific kinases and modulate immune responses makes it a valuable compound in medicinal chemistry .
Biologische Aktivität
The compound 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H21N7O, with a molecular weight of 387.4 g/mol. The structure features a complex arrangement of imidazo, piperidine, and pyrazole moieties, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H21N7O |
Molecular Weight | 387.4 g/mol |
CAS Number | 2097927-58-5 |
Anticancer Activity
Recent studies indicate that compounds containing imidazo[1,2-b]pyridazine structures exhibit significant anticancer properties. For instance, derivatives have shown potent inhibition against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain derivatives inhibited the TAK1 kinase pathway, which is crucial in cancer cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Research highlights that derivatives with similar structures possess broad-spectrum antibacterial and antifungal activities. For example, compounds derived from imidazo[1,2-b]pyridazine exhibited effective inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are noteworthy as well. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. This inhibition suggests potential applications in treating inflammatory diseases .
Antidiabetic Potential
Emerging research indicates that the compound may also possess antidiabetic properties by inhibiting enzymes such as α-glucosidase and β-glucosidase. These enzymes are involved in carbohydrate metabolism, and their inhibition can lead to reduced blood sugar levels .
The biological activities of 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one are largely attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer signaling pathways.
- Enzyme Inhibition : It inhibits key enzymes related to inflammation and glucose metabolism.
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling pathways.
Study 1: Anticancer Activity Assessment
In a study conducted on human cancer cell lines, derivatives of the compound were tested for their cytotoxic effects. Results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutic agents.
Study 2: Antimicrobial Efficacy
A series of tests against common bacterial strains revealed that the compound exhibited superior antibacterial activity compared to traditional antibiotics. The minimum inhibitory concentrations (MICs) were determined to be effective against resistant strains of bacteria.
Eigenschaften
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O/c28-19-5-4-18(25-10-1-8-21-25)23-27(19)14-15-6-11-24(12-7-15)17-3-2-16-20-9-13-26(16)22-17/h1-5,8-10,13,15H,6-7,11-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMQYYOCXISKSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NN5C=CN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.